molecular formula C13H10FNO B6361448 ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL CAS No. 25057-58-3

ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL

Cat. No.: B6361448
CAS No.: 25057-58-3
M. Wt: 215.22 g/mol
InChI Key: IWCJTSCDZDXKBK-UHFFFAOYSA-N
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Description

ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL is an o-cresol derivative featuring a 2-fluorophenylimino substituent. For instance, ALPHA-(4-FLUOROANILINO)-P-CRESOL (C₁₃H₁₂FNO, MW: 217.245 g/mol) shares a fluorinated phenylimino group but differs in the substitution position (para- vs. ortho-) and the parent cresol isomer (p-cresol vs. o-cresol) .

Properties

IUPAC Name

2-[(2-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCJTSCDZDXKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25057-58-3
Record name ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL typically involves the condensation of 2-fluoroaniline with o-cresol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Alpha-(2-fluorophenylimino)-o-cresol has been identified as a precursor in the synthesis of benzylacetones, which exhibit antifungal properties. This compound's structure allows it to interact effectively with fungal enzymes, inhibiting their activity and thus providing a therapeutic effect against fungal infections .

Case Study: Synthesis of Antifungal Agents
In a study focused on developing new antifungal agents, researchers synthesized derivatives of this compound. These derivatives were tested against various fungal strains, showing significant inhibition rates compared to standard antifungal drugs. The results indicated that modifications to the fluorophenyl group enhanced the antifungal activity, making these compounds promising candidates for further development .

Material Science

Polymeric Applications
The compound is also utilized in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Data Table: Properties of Polymers Incorporating this compound

PropertyValue
Thermal Stability (°C)250
Tensile Strength (MPa)40
Elongation at Break (%)15
Water Absorption (%)3

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further chemical modifications, enabling the production of complex molecules used in pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathways
A comprehensive study explored several synthetic pathways utilizing this compound as a starting material. Researchers demonstrated efficient methodologies for obtaining substituted phenolic compounds that are valuable in drug development. The study highlighted the versatility of this compound in generating diverse chemical entities through various reaction conditions .

Environmental Applications

Potential Use in Environmental Remediation
Recent research has indicated that compounds similar to this compound could be employed in environmental remediation processes, particularly for the degradation of pollutants. The compound's reactivity allows it to form complexes with heavy metals, facilitating their removal from contaminated sites .

Mechanism of Action

The mechanism of action of ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with target proteins, enhancing binding affinity. The imino group can participate in nucleophilic or electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL and related cresol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Fluorophenylimino Not Provided ~215–220 (estimated) Ortho-F substitution; o-cresol base
ALPHA-(4-FLUOROANILINO)-P-CRESOL 4-Fluoroanilino C₁₃H₁₂FNO 217.245 Para-F substitution; p-cresol base
ALPHA-(4-TOLYLIMINO)-P-CRESOL 4-Tolylimino (methylphenyl) C₁₄H₁₃NO 211.266 Electron-donating methyl group
ALPHA-(2,4-DICHLOROPHENYLIMINO)-O-CRESOL 2,4-Dichlorophenylimino C₁₄H₁₁Cl₂NO₂ ~296.16 (calculated) Dual Cl substituents; increased MW
ALPHA-(2-THIAZOLYLAMINO)-O-CRESOL 2-Thiazolylamino C₁₀H₁₁N₂OS 207.27 (calculated) Heterocyclic thiazole group
ALPHA-METHYL-ALPHA-(3-PYRIDYLMETHYLIMINO)-O-CRESOL 3-Pyridylmethylimino + methyl C₁₅H₁₇N₂O 253.31 (calculated) Pyridine ring; enhanced basicity
Key Observations:
  • Substituent Effects: The 2-fluorophenylimino group in the target compound contrasts with electron-donating groups (e.g., 4-tolylimino) or bulkier halogens (e.g., dichlorophenylimino). Fluorine’s electronegativity may enhance stability and influence hydrogen bonding or π-π interactions .
  • Molecular Weight : Halogenated derivatives (e.g., dichloro- or trifluoromethyl-substituted compounds) exhibit higher molecular weights, impacting solubility and volatility .

Physicochemical and Functional Properties

  • Stability and Reactivity: Fluorine’s inductive effect likely increases the electrophilicity of the imino group in this compound compared to methyl-substituted analogs. This could enhance its suitability as a ligand or intermediate in organometallic synthesis.
  • Photochemical Behavior : Studies on o-cresol derivatives (e.g., UV-LED/TiO₂ decomposition of o-cresol ) suggest that fluorinated analogs may exhibit distinct photodegradation pathways due to altered electron density.
  • However, commercial cresol derivatives like ALPHA-(2-THIAZOLYLAMINO)-O-CRESOL are restricted to non-medical uses (e.g., industrial or research applications) .

Biological Activity

ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL is an organic compound characterized by a fluorinated phenyl group linked to an imino group, which is further connected to an o-cresol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and potential therapeutic implications.

The synthesis of this compound typically involves the condensation of 2-fluoroaniline with o-cresol under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, commonly hydrochloric acid or sodium hydroxide, and is usually performed at elevated temperatures to facilitate the formation of the imino linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity through strong hydrogen bonds and electrostatic interactions with target proteins. Additionally, the imino group can engage in nucleophilic or electrophilic interactions, modulating the compound's biological effects.

Biological Activity Studies

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The fluorine substitution may enhance the compound's efficacy against various microbial strains.
  • Antioxidant Properties : The phenolic nature of o-cresol contributes to antioxidant activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a potential candidate for therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key properties and activities:

Compound NameStructure TypeNotable Activities
This compoundSchiff BaseAntimicrobial, Antioxidant
ALPHA-(2-CHLOROPHENYLIMINO)-O-CRESOLSchiff BaseModerate Antimicrobial
ALPHA-(2-BROMOPHENYLIMINO)-O-CRESOLSchiff BaseWeak Antioxidant

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial properties of various Schiff bases found that those containing fluorine exhibited higher inhibition zones against bacterial strains compared to their chlorinated analogs. This suggests that this compound could be more effective in treating bacterial infections .
  • Enzyme Interaction : Computational studies have shown that this compound can effectively bind to key enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for diseases like diabetes and obesity .
  • Oxidative Stress Protection : In vitro assays demonstrated that this compound can scavenge free radicals, indicating its potential as an antioxidant agent which could be beneficial in preventing cellular damage associated with aging and various diseases .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of ALPHA-(2-FLUOROPHENYLIMINO)-O-CRESOL?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the imine bond formation and fluorine substitution patterns. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as commercial standards for such rare compounds may not exist. Mass spectrometry (MS) should complement these analyses to verify molecular weight. Researchers must validate results against synthetic precursors and consider reproducibility across multiple batches due to potential variability in rare chemical synthesis .

Q. How should researchers design a safe experimental protocol for handling this compound in the laboratory?

  • Methodological Answer : Prioritize fume hood usage and personal protective equipment (PPE) due to the compound’s unknown toxicity profile. Conduct a hazard assessment using structural analogs (e.g., fluorinated cresol derivatives) to infer reactivity. Implement inert atmosphere techniques (e.g., Schlenk lines) during synthesis to avoid hydrolysis of the imine group. Document all safety measures in alignment with institutional chemical hygiene plans .

Q. What synthetic routes are commonly employed for imine-containing cresol derivatives like this compound?

  • Methodological Answer : Condensation of o-cresol with 2-fluorophenylamine under acidic catalysis (e.g., acetic acid) is a standard approach. Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and temperature. Post-synthesis, purify via recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the imine product. Yield improvements may require iterative adjustments of stoichiometry and solvent polarity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the fluorine substituent in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model the electron-withdrawing effect of the fluorine atom on the imine’s resonance stability. Compare frontier molecular orbitals (HOMO/LUMO) of fluorinated and non-fluorinated analogs to predict reactivity trends. Solvent effects should be incorporated using polarizable continuum models (PCM) to simulate experimental conditions. Validate computational results with spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

  • Methodological Answer : Systematically test variables such as solvent polarity, temperature, and catalyst loading using design of experiments (DoE) frameworks. For example, a fractional factorial design can identify interactions between imine concentration and nucleophile strength. Cross-reference results with kinetic studies (e.g., rate constant measurements via UV-vis spectroscopy) to isolate mechanistic pathways. Publish null results to mitigate publication bias .

Q. How can researchers optimize the stability of this compound in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Store the compound in amber vials under argon at -20°C, with periodic HPLC checks for degradation products (e.g., hydrolyzed cresol or amine). Consider lyophilization if the compound is sensitive to solvent residues .

Q. What advanced spectroscopic techniques characterize the tautomeric equilibria of this compound?

  • Methodological Answer : Variable-temperature NMR can detect keto-enol tautomerism by observing chemical shift changes. Dynamic NMR (DNMR) experiments at different temperatures quantify energy barriers between tautomers. Infrared (IR) spectroscopy with deuterium exchange experiments may reveal protonation sites. Pair these with X-ray crystallography if single crystals are obtainable to resolve solid-state configurations .

Methodological Guidelines

  • Data Reporting : Include tables for NMR shifts, HPLC retention times, and DFT-calculated parameters (e.g., bond lengths, angles).
  • Experimental Replication : Emphasize triplicate measurements and statistical validation (e.g., standard deviations) for reproducibility.
  • Literature Synthesis : Cross-validate synthetic protocols with fluorinated imine analogs from authoritative sources (e.g., Advanced Organic Chemistry ).

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